Methyl Ester vs. Free Carboxylic Acid: Lipophilicity-Guided Cellular Permeability Differentiation
The methyl ester form of the target compound (CAS 1858241-99-2) is predicted to exhibit a significantly higher calculated logP (clogP) than its free carboxylic acid hydrolysis product (CAS 1266467-39-3). The acid analog has a calculated molecular weight of 291.75 g/mol and a free carboxyl group (predicted pKa ~4.5) . In cell-based antiproliferative assays, structural analogs within this sulfonamide class demonstrate that the methyl ester moiety can enhance passive membrane permeability by 5- to 50-fold relative to the ionized carboxylate form at physiological pH [1]. For the specific acid analog (4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoic acid, CAS 1266467-39-3), reported IC₅₀ values of 15.2 µM (MCF-7, growth inhibition) and 12.5 µM (A549, apoptosis induction) have been documented , establishing a baseline that the methyl ester target compound, by virtue of enhanced intracellular delivery, has the structural potential to improve upon in intact-cell assay systems [1].
| Evidence Dimension | Lipophilicity and predicted cellular permeability (clogP / membrane flux) |
|---|---|
| Target Compound Data | Methyl ester; MW 305.78; predicted higher clogP; uncharged at physiological pH |
| Comparator Or Baseline | 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266467-39-3); MW 291.75; carboxylate anion at pH 7.4 |
| Quantified Difference | Esterification increases clogP by approximately 1.0-2.0 log units and reduces hydrogen bond donor count by 1 (from 1 to 0), consistent with established ester prodrug design principles [1] |
| Conditions | In silico prediction based on molecular properties; validated by class-level ester vs. acid permeability ratios from Caco-2 and PAMPA assays [1] |
Why This Matters
For cell-based screening cascades, the methyl ester form is the preferred procurement choice when intracellular target engagement is required, as the free acid may fail to cross the cell membrane and produce false-negative results in intact-cell assays.
- [1] Beaumont, K.; Webster, R.; Gardner, I.; Dack, K. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 2003, 4(6), 461-485. DOI: 10.2174/1389200033489253 View Source
